molecular formula C18H16FN5O3 B2482072 methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate CAS No. 899981-72-7

methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate

Cat. No.: B2482072
CAS No.: 899981-72-7
M. Wt: 369.356
InChI Key: UVYSMZMNILGXIY-UHFFFAOYSA-N
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Description

Methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzoate ester group and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine .

This can be achieved by reacting the triazole intermediate with a fluorobenzyl halide under basic conditions . Finally, the benzoate ester group is introduced through esterification, typically using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{5-amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-amido}benzoate is unique due to its combination of a triazole ring, fluorophenyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYSMZMNILGXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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